
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as DEET, is a popular insect repellent used worldwide. It was first synthesized in 1953 by the United States Department of Agriculture (USDA) and has been extensively studied for its effectiveness in repelling insects. DEET has been used for over 60 years and is considered to be one of the most effective insect repellents available.
作用機序
The exact mechanism of action of DEET is not fully understood. It is believed to work by interfering with the insect's ability to detect the presence of humans or animals. DEET may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for finding a host.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the significance of these effects is not fully understood.
実験室実験の利点と制限
DEET is a widely used insect repellent and is readily available for use in laboratory experiments. It has been extensively studied for its effectiveness in repelling insects and has been shown to be effective against a wide range of species. However, DEET can be expensive and may not be suitable for use in all experiments.
将来の方向性
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Investigating the mechanism of action of DEET in more detail to better understand how it works to repel insects.
2. Developing new insect repellents that are more effective and have fewer side effects than DEET.
3. Studying the long-term effects of DEET exposure on humans and animals.
4. Investigating the effects of DEET on non-target species, such as beneficial insects and wildlife.
5. Exploring the potential use of DEET in other applications, such as agriculture and public health.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. While there are some limitations to its use, it remains one of the most effective insect repellents available. Further research is needed to better understand its mechanism of action and to explore its potential use in other applications.
合成法
DEET can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2,6-diethylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
科学的研究の応用
DEET has been extensively studied for its effectiveness in repelling insects such as mosquitoes, ticks, and biting flies. It is commonly used in insect repellent products such as sprays, lotions, and wipes. DEET has been shown to be effective in repelling insects for several hours, depending on the concentration used.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-6-16-9-8-10-17(7-2)18(16)20-23(21,22)19-14(4)11-13(3)12-15(19)5/h8-12,20H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWRFGJJEDBZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-2,4,6-trimethylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

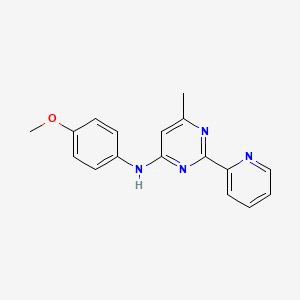
![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)
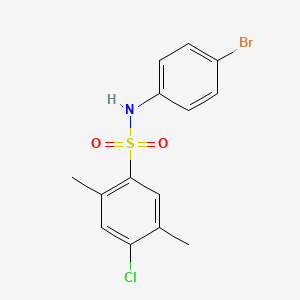

![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)
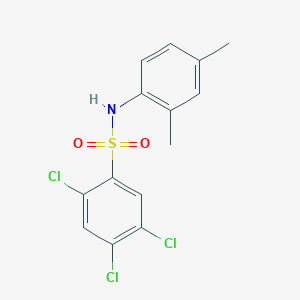

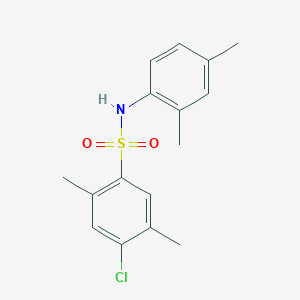
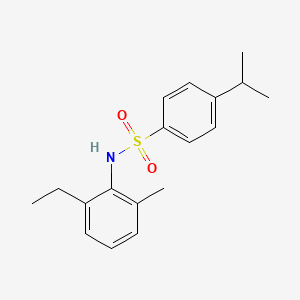

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)